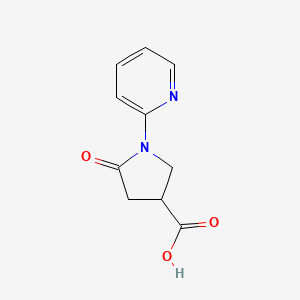
5-Oxo-1-(2-pyridyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1-(2-pyridyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-(2-pyridyl)pyrrolidine-3-carboxylic acid typically involves the condensation of itaconic acid with 2-aminopyridine under specific conditions. The reaction is usually carried out in a solvent-free environment at elevated temperatures ranging from 140°C to 165°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-1-(2-pyridyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyrrolidine derivatives .
Scientific Research Applications
5-Oxo-1-(2-pyridyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Oxo-1-(2-pyridyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Similar in structure but with a phenyl group instead of a pyridyl group.
5-Oxo-1-(2,4,6-trimethyl-phenyl)-pyrrolidine-3-carboxylic acid: Contains a trimethyl-phenyl group, offering different steric and electronic properties.
Uniqueness
5-Oxo-1-(2-pyridyl)pyrrolidine-3-carboxylic acid is unique due to its pyridyl group, which imparts distinct electronic properties and enhances its ability to participate in various chemical reactions. This makes it a valuable compound in the synthesis of biologically active molecules and in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-oxo-1-pyridin-2-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9-5-7(10(14)15)6-12(9)8-3-1-2-4-11-8/h1-4,7H,5-6H2,(H,14,15) |
InChI Key |
QWCLUNAHLBKDEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B12213834.png)
![3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12213843.png)
![N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12213851.png)
![5-chloro-N-(2-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12213860.png)
![3-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B12213868.png)
![4-Tert-butyl-10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12213872.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate](/img/structure/B12213883.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12213888.png)
![3,7-Bis(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine](/img/structure/B12213889.png)
![5-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12213899.png)
![butyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate](/img/structure/B12213921.png)
![3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B12213923.png)

![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12213934.png)
